molecular formula C19H16BrNO4 B11702925 2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B11702925
M. Wt: 402.2 g/mol
InChI Key: JWLGYTBPBXQNNL-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is a synthetic organic compound characterized by its unique molecular structure. This compound features a benzoate ester linked to a brominated isoindoline-dione moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate typically involves a multi-step process. One common method starts with the bromination of isoindoline-1,3-dione, followed by esterification with 4-hydroxybenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are recyclable and environmentally friendly is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The brominated isoindoline-dione moiety is known to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is unique due to its specific ester linkage and brominated isoindoline-dione moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H16BrNO4

Molecular Weight

402.2 g/mol

IUPAC Name

2-methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C19H16BrNO4/c1-11(2)10-25-19(24)12-3-6-14(7-4-12)21-17(22)15-8-5-13(20)9-16(15)18(21)23/h3-9,11H,10H2,1-2H3

InChI Key

JWLGYTBPBXQNNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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